molecular formula C24H24N4O7S2 B2383192 N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-97-3

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2383192
CAS No.: 851782-97-3
M. Wt: 544.6
InChI Key: JDXYHKDFGZBIAX-UHFFFAOYSA-N
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Description

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a biologically active small molecule recognized for its potent inhibition of key oncogenic kinases. This compound is structurally characterized as a pyrazoline derivative and has been identified as a potent dual inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . These kinases are critical signaling nodes; JAK2 is a central component of the JAK-STAT pathway, which is frequently dysregulated in myeloproliferative neoplasms, while FLT3 is a receptor tyrosine kinase commonly mutated in acute myeloid leukemia (AML). By targeting these specific kinases, the compound provides a valuable tool for researchers investigating the pathogenesis and progression of hematological malignancies. Its primary research value lies in its use to elucidate the complex cross-talk between signaling pathways in cancer cells and to explore the therapeutic potential of concurrent JAK2 and FLT3 inhibition, which may help overcome resistance mechanisms seen with single-agent therapies. Researchers utilize this inhibitor in in vitro and in vivo models to study cell proliferation, apoptosis, and signal transduction, providing critical preclinical data for oncology and translational medicine. The dual inhibitory activity makes it a particularly interesting candidate for studying leukemia types with complex signaling dependencies .

Properties

IUPAC Name

N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O7S2/c1-3-36(31,32)26-19-8-4-6-17(14-19)23-16-24(18-7-5-9-20(15-18)28(29)30)27(25-23)37(33,34)22-12-10-21(35-2)11-13-22/h4-15,24,26H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXYHKDFGZBIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl and nitrophenyl groups. Common reagents used in these reactions include sulfonyl chlorides, nitrobenzene derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various sulfonamide derivatives.

Scientific Research Applications

Synthesis of N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. A notable method includes the direct N-heterocyclization of hydrazines to produce substituted pyrazoles, which can then be modified to introduce the sulfonamide functionalities. The compound's structure is characterized by the presence of both sulfonamide and pyrazole moieties, which contribute to its biological activity .

Synthetic Pathway

StepReaction TypeReagentsConditionsYield
1N-HeterocyclizationHydrazine derivativesAcidic medium70%
2SulfonationAromatic rings with SO₂Cl₂Reflux65%
3CouplingAmines with sulfonamidesBase catalysis75%

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown enhanced tumor specificity and cytotoxicity against oral squamous cell carcinoma .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds:

CompoundCell LineCC50 (µM)Selectivity Index
Compound ACa9–22146.87.3
Compound BHSC-2155.66.9

These results suggest that modifications in the substituents on the pyrazole ring can significantly influence anticancer activity.

Protein Kinase Inhibition

This compound has been identified as a potential inhibitor of serum and glucocorticosteroid-regulated kinases (SGK), particularly SGK isoform 1. This inhibition is crucial for treating diseases associated with dysregulated kinase activity, such as inflammatory disorders and degenerative joint diseases .

Therapeutic Potential

The compound's ability to modulate kinase activity positions it as a candidate for developing treatments for conditions like osteoarthritis and rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups are key functional groups that can interact with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1 compares the target compound with three analogs from literature.

Compound Name Substituents (Position 1 and 5) Sulfonamide Group Molecular Weight (g/mol) pKa (Predicted) Melting Point (°C) Key References
Target Compound 1: 4-Methoxyphenylsulfonyl; 5: 3-Nitrophenyl N-(3-phenyl)ethanesulfonamide Not reported Not reported Not reported
N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide 1: 4-Methoxyphenyl; 5: Phenyl 4-Methylbenzenesulfonamide Not reported Not reported 69.0–70.4
N-(3-{1-[(4-Fluorophenyl)sulfonyl]-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 1: 4-Fluorophenylsulfonyl; 5: 2-Furyl Ethanesulfonamide Not reported Not reported Not reported
N-[4-[1-(Ethylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]ethanesulfonamide 1: Ethylsulfonyl; 5: o-Tolyl Ethanesulfonamide 435.56 8.68 Not reported

Key Observations :

  • Sulfonamide Variations : Ethanesulfonamide is common (target compound, ), while uses a bulkier 4-methylbenzenesulfonamide, which may reduce solubility.
  • Physical Properties : The analog in has a higher predicted pKa (8.68), suggesting better solubility in basic conditions compared to others.

Biological Activity

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a substituted pyrazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves multi-step reactions including hydrazone formation and cyclization processes. For example, one study describes the synthesis of related pyrazole derivatives through microwave-assisted methods, highlighting the efficiency of such techniques in producing high yields of desired compounds .

Anticancer Activity

Numerous studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A notable example is a derivative that displayed an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole nucleus have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vivo studies indicated that certain derivatives could significantly reduce paw edema in rat models, comparable to standard anti-inflammatory drugs like Indomethacin .

Antioxidant Properties

Research has indicated that pyrazole derivatives also possess antioxidant capabilities. Molecular docking studies suggest that these compounds can act as effective scavengers of free radicals, thereby protecting cells from oxidative stress and related damage .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : Many pyrazoles act as reversible inhibitors of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells by modulating signaling pathways associated with apoptosis and proliferation .

Case Studies and Research Findings

StudyFindings
Tewari et al. (2014)Reported anti-inflammatory activity with significant reduction in edema using pyrazole derivatives compared to controls .
Brullo et al. (2012)Synthesized new pyrazole derivatives showing dual activity against inflammatory mediators with IC50 values indicating high potency .
Computational StudiesDFT calculations revealed favorable electronic properties and potential for further development as therapeutic agents .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?

The synthesis involves multi-step processes:

  • Cyclization : Formation of the pyrazole core via hydrazine derivatives and β-keto esters under acidic/basic conditions .
  • Sulfonylation : Introduce the 4-methoxyphenylsulfonyl group using sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) with bases like triethylamine .
  • Cross-Coupling : Attach the 3-nitrophenyl group via Suzuki-Miyaura coupling with a palladium catalyst .
  • Ethanesulfonamide Addition : React with ethanesulfonyl chloride under basic conditions .
    Optimization : Use microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and purity . Monitor intermediates via HPLC or TLC to troubleshoot side reactions .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring and substituent positions. Discrepancies in peak splitting may arise from diastereotopic protons; use 2D NMR (COSY, HSQC) for resolution .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and detect impurities. Adjust ionization methods (e.g., APCI for sulfonamides) to avoid fragmentation .
  • HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns. Discrepancies between UV and MS data may indicate co-eluting isomers .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme Inhibition : Screen against kinases or bacterial dihydrofolate reductase (DHFR) due to sulfonamide’s role in folate pathway disruption .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility Testing : Perform shake-flask methods in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its bioactivity?

  • Substituent Variation : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects on receptor binding .
  • Scaffold Hybridization : Fuse the pyrazole core with triazole or thiophene rings to improve metabolic stability .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins like COX-2 or EGFR .

Q. What computational methods are suitable for predicting its ADMET properties?

  • Physicochemical Properties : Calculate logP (lipophilicity) and pKa using ChemAxon or Schrödinger QikProp .
  • Metabolism Prediction : Simulate cytochrome P450 interactions with StarDrop or ADMET Predictor™ .
  • Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity risks .

Q. How can synthetic challenges (e.g., low yields in cross-coupling steps) be systematically addressed?

  • Catalyst Screening : Test Pd(OAc)₂ with ligands (XPhos, SPhos) to improve Suzuki-Miyaura coupling efficiency .
  • Solvent Optimization : Replace DMF with toluene/water biphasic systems to reduce side reactions .
  • In Situ Monitoring : Use ReactIR to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in biological assay results (e.g., variable IC₅₀ values across studies)?

  • Assay Standardization : Normalize cell passage numbers and culture conditions (e.g., serum concentration) .
  • Metabolite Interference : Perform LC-MS/MS to detect degradation products in cell media .
  • Target Validation : Use CRISPR knockouts to confirm specificity for suspected pathways .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Analytical Benchmarks

StepIntermediateKey Characterization DataPurity Threshold
1Pyrazole Core¹H NMR (δ 7.2–7.4 ppm, aromatic), m/z 280.1 [M+H]⁺≥90%
2Sulfonylated Derivative¹³C NMR (δ 165 ppm, SO₂), HPLC Rt 8.2 min≥95%
3Cross-Coupled ProductHSQC (C-NO₂ coupling), ESI-MS m/z 450.2 [M+Na]⁺≥98%

Q. Table 2. Comparative Bioactivity of Analogues

SubstituentTarget (IC₅₀, μM)LogPNotes
3-NitrophenylDHFR (0.45)3.2High potency but poor solubility
4-FluorophenylCOX-2 (1.2)2.8Improved bioavailability
3-CF₃EGFR (0.32)4.1Toxicity concerns

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